1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the piperazine ring: This step involves the reaction of the bicyclic intermediate with piperazine under controlled conditions.
Addition of the 2-methylcyclohexyl group: This final step can be carried out using a Grignard reaction or other suitable alkylation methods.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or chemical properties.
Biological Research: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the 2-methylcyclohexyl group, which may affect its chemical properties and biological activity.
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(cyclohexyl)piperazine: Similar structure but without the methyl group, potentially leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of bicyclic and piperazine structures, along with the presence of the 2-methylcyclohexyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H32N2 |
---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C19H32N2/c1-15-4-2-3-5-19(15)21-10-8-20(9-11-21)14-18-13-16-6-7-17(18)12-16/h6-7,15-19H,2-5,8-14H2,1H3 |
InChI Key |
LMCXPADWPZPEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
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